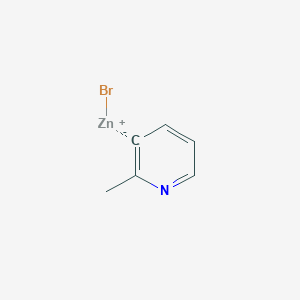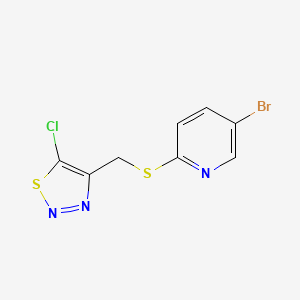
4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole typically involves the reaction of 5-bromopyridine-2-thiol with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-2-thiol: Shares the bromopyridine moiety.
5-Chloro-1,2,3-thiadiazole: Shares the thiadiazole moiety.
4-((5-Bromopyridin-2-yl)methyl)morpholine: Similar structure with a morpholine ring.
Uniqueness
4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole is unique due to the combination of its bromopyridine and thiadiazole moieties, which confer specific chemical and biological properties that are not present in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C8H5BrClN3S2 |
|---|---|
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
4-[(5-bromopyridin-2-yl)sulfanylmethyl]-5-chlorothiadiazole |
InChI |
InChI=1S/C8H5BrClN3S2/c9-5-1-2-7(11-3-5)14-4-6-8(10)15-13-12-6/h1-3H,4H2 |
Clave InChI |
STDRZLIFKWKCOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)SCC2=C(SN=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


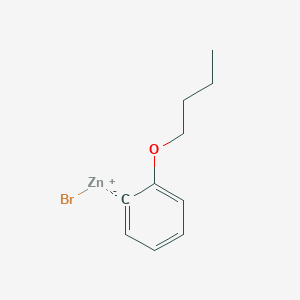

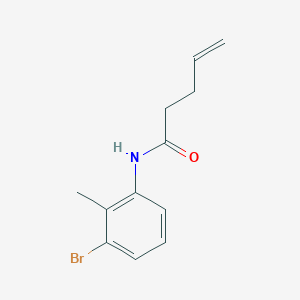
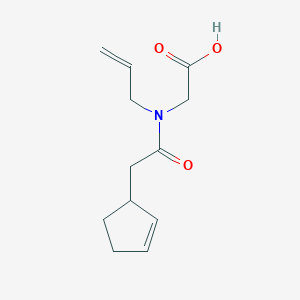

![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
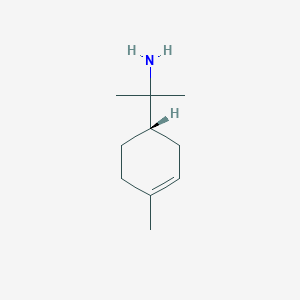
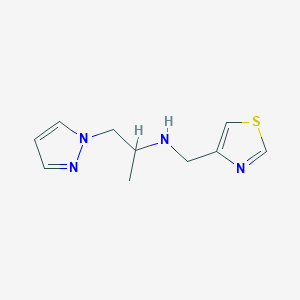
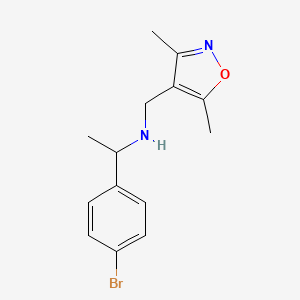
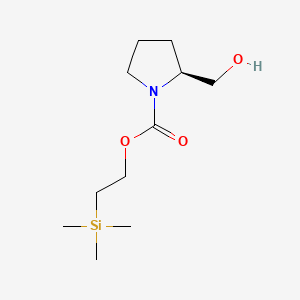
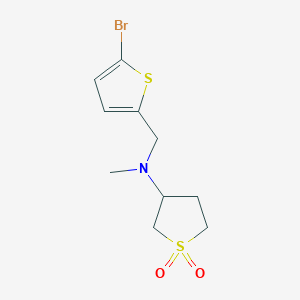
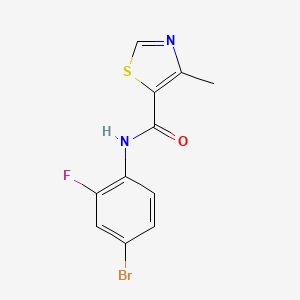
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
